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Compound of Interest

Compound Name: 3,4-Dimethoxy-5-nitrobenzoic acid
CAS No.: 91004-48-7
Cat. No.: B1603259
Get Quote
. J

Strategic Overview & Retrosynthetic Analysis

The synthesis of 3,4-dimethoxy-5-nitrobenzoic acid presents a classic problem in aromatic
regioselectivity. Direct nitration of veratric acid (3,4-dimethoxybenzoic acid) is often avoided in
high-purity applications because the directing effects of the two methoxy groups and the
carboxyl group often lead to a mixture of the 2-nitro (6-nitro) and 5-nitro isomers, with the 6-
nitro isomer frequently predominating due to steric and electronic factors.

To ensure exclusive formation of the 5-nitro isomer, this protocol utilizes a functional group
directing strategy starting from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

The Logic of the Route[1][2][3]

o Substrate Selection: Vanillic acid possesses a free phenolic hydroxyl group at position 4.

o Regiocontrol (Nitration): The hydroxyl group (-OH) is a powerful ortho, para-director,
significantly stronger than the methoxy or carboxyl groups.

o The para position relative to -OH is occupied (C1-COOH).
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o The ortho position at C5 is sterically accessible and electronically favored (ortho to -OH,
meta to -COOH).

o The ortho position at C3 is occupied (-OMe).

o Result: Nitration occurs almost exclusively at C5, yielding 5-nitrovanillic acid.

o Functionalization (Methylation): The phenolic oxygen is then methylated to yield the final 3,4-

dimethoxy target.

Workflow Diagram
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Figure 1: Strategic workflow for the regioselective synthesis of 3,4-dimethoxy-5-nitrobenzoic

acid.

Material Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves the use of strong oxidizers and alkylating agents.
All procedures must be performed in a functioning fume hood.
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Reagent

Hazard Class

Critical Safety Measure

Nitric Acid (70%)

Corrosive, Oxidizer

Use glass/Teflon equipment
only. Avoid contact with

organic solvents (exotherm).

Dimethyl Sulfate (DMS)

Carcinogen, Highly Toxic

Fatal if inhaled. Use only in a
closed system or high-velocity
hood. Neutralize spills with
dilute ammonia. Alternative:
Methyl lodide (Mel).

Methyl lodide (Mel)

Neurotoxin, Carcinogen

Volatile. Use cold traps.
Preferable to DMS for small-

scale (<10g) synthesis.

Target Compound

Irritant

Standard PPE (Gloves,
Goggles, Lab Coat).

Experimental Protocol
Step 1: Regioselective Nitration of Vanillic Acid

This step leverages the directing power of the phenol group to install the nitro group at position

5.

Reagents:

 Vanillic Acid (1.0 eq)

e Glacial Acetic Acid (Solvent, 5.0 vol)

 Nitric Acid (70%, 1.2 eq)

Procedure:

» Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition
funnel, suspend Vanillic Acid (10.0 g, 59.5 mmol) in Glacial Acetic Acid (50 mL).

e Cooling: Cool the suspension to 0-5 °C using an ice/water bath.

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603259?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Addition: Add Nitric Acid (70%, 4.5 mL, ~71 mmol) dropwise over 30 minutes.

o Process Control: Maintain internal temperature below 10 °C to prevent over-nitration or
decarboxylation.

¢ Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 2 hours.
The suspension will typically clear and then reprecipitate the yellow nitro-intermediate.

e Quench & Isolation: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring.

« Filtration: Filter the yellow precipitate (5-nitrovanillic acid). Wash with cold water (3 x 20 mL)
to remove residual acid.

e Drying: Dry the solid in a vacuum oven at 50 °C.
o Expected Yield: 85-90%

o Appearance: Yellow crystalline solid.

Step 2: O-Methylation (Williamson Ether Synthesis)

This step converts the 4-hydroxy group to a methoxy group. While Dimethyl Sulfate (DMS) is
the industrial standard, Methyl lodide (Mel) is recommended for laboratory scale due to slightly
better safety manageability, though both are hazardous.

Reagents:

5-Nitrovanillic Acid (Intermediate from Step 1) (1.0 eq)

Potassium Carbonate (K2COs, anhydrous, 2.5 eq)

Methyl lodide (Mel, 1.5 eq) OR Dimethyl Sulfate (1.2 eq)

Acetone (Reagent Grade, 10 vol) or DMF (for faster reaction)

Procedure:

e Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaClz),
dissolve 5-Nitrovanillic Acid (10.0 g, 46.9 mmol) in Acetone (100 mL).
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» Base Addition: Add Potassium Carbonate (16.2 g, 117 mmol). The mixture may turn
orange/red due to phenoxide formation. Stir for 15 minutes at room temperature.

o Alkylation: Add Methyl lodide (4.4 mL, 70 mmol) dropwise.

o Optimization Note: If using DMF, heating may not be required. In Acetone, heating is
necessary.[1]

o Reflux: Heat the mixture to reflux (approx. 56 °C) for 4—6 hours. Monitor by TLC (Mobile
Phase: DCM/MeOH 95:5).

o Workup:
o Cool to room temperature.[1][2]
o Filter off the inorganic salts (K2COs/Kl). Wash the filter cake with acetone.
o Concentrate the filtrate under reduced pressure to yield a crude residue.[1]

e Hydrolysis (If Ester formed):Note: Under these conditions, the carboxylic acid might also be
methylated to form the methyl ester.

o Corrective Step: If NMR indicates methyl ester formation (singlet at ~3.9 ppm for COOMe),
dissolve the residue in MeOH (50 mL) and 2M NaOH (20 mL). Reflux for 1 hour. Acidify
with 2M HCI to pH 2 to precipitate the free acid.

 Purification: Recrystallize the crude acid from Ethanol/Water (1:1).

QC & Characterization Data
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Parameter Specification Method

Pale yellow to off-white ]
Appearance Visual
needles

Melting Point 180-182 °C Capillary MP

0 3.89 (s, 3H, OMe), 3.94 (s,
3H, OMe), 7.62 (d, 1H, Ar-H),

1H NMR (DMSO-de) 400 MHz NMR
7.85 (d, 1H, Ar-H), 13.5 (br s,
COOH)
Purity >98.0% HPLC (C18, ACN/Water)

Troubleshooting & Optimization Logic
Regioselectivity Failure (Formation of 6-Nitro Isomer)

If the 6-nitro isomer is detected, it indicates that the starting material was likely Veratric Acid,
not Vanillic Acid.

e Root Cause: The directing effect of the 4-OMe (in veratric acid) is weaker and less specific
than the 4-OH (in vanillic acid).

o Solution: Ensure the starting material is 4-hydroxy-3-methoxybenzoic acid.

Incomplete Methylation

o Observation: Presence of phenolic peak in NMR or broad melting point.

* Remedy: Increase K2COs equivalents to 3.0 and extend reflux time. Ensure Acetone is dry;
water inhibits the SN2 reaction.

Decision Tree for Synthesis
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Check Starting Material

Is it Vanillic Acid?

Yes No

Route A: Nitration -> Methylation Route B: Direct Nitration of Veratric Acid

(High Regioselectivity) (Risk of Isomeric Mixture)

Check Nitration Temp

Yes No

Risk: Over-oxidation/Tars Proceed to Methylation

Click to download full resolution via product page
Figure 2: Decision logic for ensuring high purity and safety during synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Nitrovanillic-acid
https://patents.google.com/patent/CN111302945A/en
https://www.benchchem.com/product/b1603259?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/42/Application_Note_Laboratory_Protocol_for_the_Synthesis_of_Methyl_3_hydroxy_4_5_dimethoxybenzoate.pdf
https://www.researchgate.net/post/How-I-can-achieve-the-selective-O-methylation-of-methyl-3-4-5-trihydroxybenzoate-to-obtain-methyl-3-hydroxy-4-5-dimethoxybenzoate
https://patents.google.com/patent/CN111302945A/en
https://patents.google.com/patent/CN111302945A/en
https://www.benchchem.com/product/b1603259/docs#application-note-high-purity-synthesis-of-3-4-dimethoxy-5-nitrobenzoic-acid
https://www.benchchem.com/product/b1603259/docs#application-note-high-purity-synthesis-of-3-4-dimethoxy-5-nitrobenzoic-acid
https://www.benchchem.com/product/b1603259/docs#application-note-high-purity-synthesis-of-3-4-dimethoxy-5-nitrobenzoic-acid
https://www.benchchem.com/product/b1603259/docs#application-note-high-purity-synthesis-of-3-4-dimethoxy-5-nitrobenzoic-acid
https://www.benchchem.com/product/b1603259?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603259?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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